3-bromo-N-[(4-methoxythian-4-yl)methyl]benzamide
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Overview
Description
3-bromo-N-[(4-methoxythian-4-yl)methyl]benzamide is a complex organic compound that features a bromine atom, a methoxy group, and a tetrahydrothiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(4-methoxythian-4-yl)methyl]benzamide typically involves multiple steps. One common approach is to start with the bromination of a benzamide precursor, followed by the introduction of the methoxytetrahydrothiopyran moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(4-methoxythian-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated benzamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
3-bromo-N-[(4-methoxythian-4-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-bromo-N-[(4-methoxythian-4-yl)methyl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and methoxy functional groups. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-methylbenzamide: Lacks the methoxytetrahydrothiopyran moiety.
4-methoxy-N-(4-methoxytetrahydro-2H-thiopyran-4-yl)methylbenzamide: Similar structure but without the bromine atom.
Uniqueness
3-bromo-N-[(4-methoxythian-4-yl)methyl]benzamide is unique due to the presence of both the bromine atom and the methoxytetrahydrothiopyran ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-bromo-N-[(4-methoxythian-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2S/c1-18-14(5-7-19-8-6-14)10-16-13(17)11-3-2-4-12(15)9-11/h2-4,9H,5-8,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARIZCNLAXHLDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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